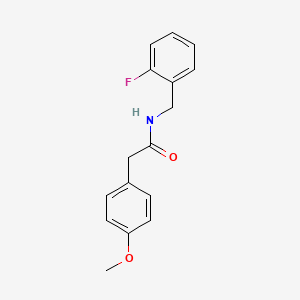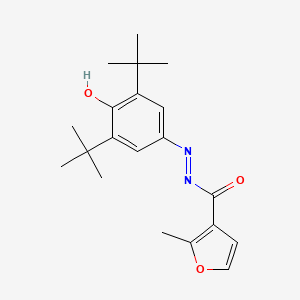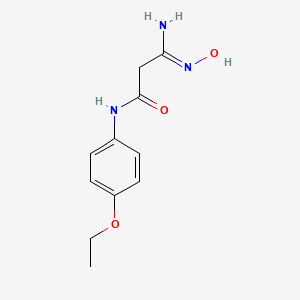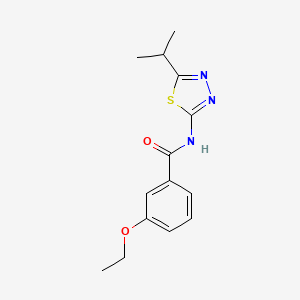
5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, also known as MNPO, is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of 5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole varies depending on its application. In medicine, this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes that promote cell death. In antibacterial activity, this compound disrupts bacterial cell membranes, leading to cell death. In herbicidal activity, this compound inhibits photosynthesis in weeds by disrupting the electron transport chain. In fluorescent probing, this compound exhibits strong fluorescence properties due to its electron-rich structure.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on its application. In medicine, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In antibacterial activity, this compound has been shown to exhibit antibacterial activity against various strains of bacteria. In herbicidal activity, this compound has been shown to inhibit the growth of weeds by disrupting their photosynthetic activity. In fluorescent probing, this compound has been shown to exhibit strong fluorescence properties, making it a useful tool for imaging and detection.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its ease of synthesis, strong fluorescence properties, and potential applications in various fields. However, this compound also has limitations, including its toxicity and limited solubility in water.
Orientations Futures
There are several future directions for research on 5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, including its potential applications in medicine, agriculture, and materials science. In medicine, this compound could be further studied as an anticancer and antibacterial agent, as well as a potential treatment for other diseases. In agriculture, this compound could be further studied as a herbicide and potential alternative to current herbicides. In materials science, this compound could be further studied as a fluorescent probe and potential component in electronic devices. Additionally, further research could be conducted on the toxicity and environmental impact of this compound.
Méthodes De Synthèse
5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can be synthesized through a reaction between 4-methyl-3-nitroaniline and 3-methylbenzoyl chloride in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The reaction yields a yellow solid that can be purified through recrystallization.
Applications De Recherche Scientifique
5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been investigated for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has shown promising results as an anticancer agent, as it inhibits the growth of cancer cells by inducing apoptosis. This compound has also been studied as an antibacterial agent, as it exhibits antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In agriculture, this compound has been investigated as a herbicide, as it inhibits the growth of weeds by disrupting their photosynthetic activity. In materials science, this compound has been studied as a fluorescent probe, as it exhibits strong fluorescence properties.
Propriétés
IUPAC Name |
5-(4-methyl-3-nitrophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-10-4-3-5-12(8-10)15-17-16(22-18-15)13-7-6-11(2)14(9-13)19(20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOSBZPVMQIJMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-4-nitro-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5737971.png)

![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5737983.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5737990.png)
![N-(3-chloro-2-methylphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5738002.png)


![6-bromo-3-[N-(3,5-dichloro-4-pyridinyl)ethanehydrazonoyl]-2H-chromen-2-one](/img/structure/B5738019.png)

![(3-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5738026.png)

![5-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide](/img/structure/B5738034.png)
![methyl [5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5738041.png)
